2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide
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Description
Synthesis Analysis
The synthesis process of related compounds involves multiple steps, including the reaction with nucleophiles and active methylene compounds to afford substitution products and derivatives like pyrazole. For instance, Hassaneen et al. (1991) detailed the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles to produce various substitution products and derivatives, highlighting the complex synthesis pathways typical for compounds within this chemical class (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by X-ray diffraction techniques, revealing intricate details like crystal space groups, unit cell dimensions, and stabilization by hydrogen bonds and π···π interactions. Sheng et al. (2015) provided structural characterization of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, illustrating the complexity and detailed molecular structure typical of this compound class (Sheng et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including with selenocyanate and thiocyanate anions to form selenadiazoline and thiadiazoline, and with enolates of active methylene compounds to afford pyrazole derivatives. The reactions signify the chemical versatility and reactivity of such compounds, as demonstrated in the study by Hassaneen et al. (1991) (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties, including crystal structures and unit cell dimensions, are crucial for understanding the applications and behavior of these compounds in various environments. The detailed analysis by Sheng et al. (2015) on the crystal structures provides insights into the physical characteristics that define these compounds' stability and interactions (Sheng et al., 2015).
Chemical Properties Analysis
The chemical properties are closely linked to the compounds' structure and synthesis pathways. These properties are critical in determining the compounds' reactivity, stability, and potential applications in research. The work by Hassaneen et al. (1991) and Sheng et al. (2015) outlines the foundational chemical properties that guide the applications and handling of these compounds (Hassaneen et al., 1991); (Sheng et al., 2015).
Scientific Research Applications
Synthesis and Nonlinear Optical Properties
Hydrazones, including those with structural similarities to the chemical , have been synthesized and characterized for their nonlinear optical properties. These studies suggest potential applications in optical device technology, such as optical limiters and switches. The third-order nonlinear optical properties of these compounds have been investigated, indicating their utility in optical applications due to two-photon absorption at specific wavelengths. Such compounds exhibit promising optical power limiting behavior, making them candidates for future optical device applications (Naseema et al., 2010).
Antimicrobial and Antimycobacterial Activities
Research into hydrazide-hydrazone derivatives, including those structurally related to the compound , has highlighted their antimicrobial and antimycobacterial activities. These compounds have been evaluated against various bacterial, fungal, and yeast species, showing significant activity in some cases. Such studies underscore the potential of these compounds as scaffolds for developing new antimicrobial agents. One study demonstrated specific hydrazide-hydrazone derivatives providing significant inhibition against certain bacteria strains, highlighting their potential in antimicrobial drug development (Küçükgüzel et al., 2003).
Antitumor and Cytotoxic Activities
In the quest for novel chemotherapeutic agents, hydrazide and oxadiazole derivatives, related in structure to the compound of interest, have been synthesized and evaluated for their cytotoxic and antimicrobial properties. These compounds have shown promising antitumor activity against specific human tumor cell lines, indicating their potential as chemotherapeutic agents. This research opens avenues for the development of new anticancer drugs based on the structural framework of these compounds. Notably, certain derivatives exhibited high inhibitory activity against lung and breast cancer cell lines, underscoring their potential in cancer therapy (Kaya et al., 2017).
properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClN3O6/c1-29-18-5-2-12(8-15(18)22)17-7-4-14(31-17)10-23-24-20(26)11-30-19-6-3-13(21)9-16(19)25(27)28/h2-10H,11H2,1H3,(H,24,26)/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDLXQJCGDRJRH-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC(=O)COC3=C(C=C(C=C3)Br)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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